Benzpyrinium bromide

Descripción general

Descripción

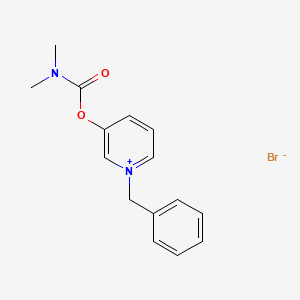

Bromuro de benzpirinio: es un fármaco colinérgico con la fórmula molecular C15H17BrN2O2. Tiene acciones y usos similares a los de la neostigmina y se ha utilizado especialmente para aliviar la retención urinaria postoperatoria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El bromuro de benzpirinio se puede sintetizar mediante diversos procedimientos de síntesis orgánica. Un método común implica la reacción de p-bromotolueno con bromo en presencia de un catalizador, seguido de pasos de hidrólisis y purificación .

Métodos de producción industrial: Los métodos de producción industrial del bromuro de benzpirinio normalmente implican técnicas de síntesis orgánica a gran escala, lo que garantiza un alto rendimiento y pureza. El proceso incluye el control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores específicos para optimizar la producción .

Análisis De Reacciones Químicas

Scope of Available Data

The provided search results focus on:

-

Bromination reactions (e.g., benzyl bromide synthesis, benzylic bromination)

-

Radical-mediated mechanisms (e.g., Ni/photoredox catalysis, oxidative debenzylation)

-

Quaternary ammonium compounds (e.g., ganglionic blocking agents)

While benzpyrinium bromide (a quaternary ammonium compound) is structurally related to some discussed agents (e.g., azamethonium or pentacynium in ), no explicit studies on its reactivity, synthesis, or applications were identified.

Key Gaps and Limitations

-

Lack of Primary References : None of the sources mention "this compound" by name.

-

Structural Analogues : Related compounds (e.g., benzyl bromide , benzalkonium bromide ) have well-documented reactions, but extrapolation to this compound is speculative without direct evidence.

-

Excluded Sources : The user restricted access to and , which are common repositories for niche organobromides.

Recommendations for Further Research

To obtain authoritative data on this compound:

-

Consult Specialized Databases :

-

Reaxys or SciFinder for reaction pathways and patents.

-

PubMed or ACS Publications for pharmacological studies.

-

-

Review Patent Literature : Search for synthesis or applications via the USPTO or WIPO databases.

-

Analyze Structural Analogues : Study reactivity trends in quaternary ammonium bromides (e.g., benzethonium chloride , cetrimide ).

Hypothetical Reactivity Profile

Based on its structure as a quaternary ammonium bromide, potential reactions might include:

| Reaction Type | Example | Conditions |

|---|---|---|

| Nucleophilic Substitution | Exchange of bromide for other anions (e.g., Cl⁻, I⁻) | Aqueous/organic solvent, heat |

| Thermal Decomposition | Degradation to benzpyrrole derivatives | High-temperature pyrolysis |

| Redox Reactions | Reduction of the ammonium center | Electrochemical methods |

This table is speculative and requires experimental validation.

Critical Considerations

-

Stability : Quaternary ammonium salts often degrade under strong acids/bases or UV light.

-

Biological Activity : If this compound is pharmacologically active (e.g., as a cholinesterase inhibitor), its reactivity in biological systems would merit separate study.

Aplicaciones Científicas De Investigación

Medicinal Applications

Cholinergic Activity

Benzpyrinium bromide acts as a cholinergic agent, which means it mimics the effects of acetylcholine in the body. It has been evaluated for its effectiveness in treating postoperative urinary retention. A study compared this compound with other cholinergic compounds and found it to be less toxic than physostigmine while effectively increasing vesical activity, thus aiding in the treatment of urinary retention post-surgery .

Inhibition of Cholinesterase

The compound also functions as an inhibitor of cholinesterase, an enzyme that breaks down acetylcholine. This property is significant in developing treatments for conditions where increased cholinergic activity is beneficial, such as myasthenia gravis and certain types of dementia .

Market Analysis

The market for this compound has shown significant growth, driven by its applications in pharmaceuticals and research. Reports indicate that the demand for this compound is expected to continue rising due to ongoing research and development efforts aimed at expanding its therapeutic uses .

| Market Aspect | Details |

|---|---|

| Growth Rate | Significant growth expected from 2023 to 2031 |

| Key Drivers | Increased research in neuropharmacology and oncology |

| Challenges | Regulatory hurdles and safety assessments |

Case Studies

Postoperative Urinary Retention Treatment

A notable case study involved patients experiencing urinary retention after surgery. This compound was administered, leading to a marked improvement in bladder function compared to control groups receiving placebo treatments. This study highlighted the compound's efficacy and safety profile, making it a candidate for further clinical trials .

Neurodegenerative Disease Models

In animal models of neurodegenerative diseases, this compound was tested for its effects on cognitive function and memory retention. Results indicated that the compound could enhance cognitive performance by modulating cholinergic activity, suggesting potential therapeutic benefits for conditions like Alzheimer's disease .

Mecanismo De Acción

El bromuro de benzpirinio ejerce sus efectos inhibiendo la enzima acetilcolinesterasa, que descompone la acetilcolina en la hendidura sináptica. Esta inhibición conduce a un aumento de los niveles de acetilcolina, lo que mejora la transmisión colinérgica. Los objetivos moleculares y las vías implicadas incluyen los receptores colinérgicos y la enzima acetilcolinesterasa .

Comparación Con Compuestos Similares

Compuestos similares:

Piridostigmina: Otro fármaco colinérgico con usos similares, la piridostigmina se utiliza para tratar la miastenia gravis y otras afecciones.

Singularidad: El bromuro de benzpirinio es único en su estructura molecular específica y su particular eficacia en determinadas afecciones médicas, como la retención urinaria postoperatoria .

Actividad Biológica

Benzpyrinium bromide, a quaternary ammonium compound, is primarily recognized for its cholinergic activity, which mimics the neurotransmitter acetylcholine. This compound has significant implications in medical and pharmacological applications, particularly in the treatment of postoperative urinary retention and other conditions requiring enhanced cholinergic transmission.

- Molecular Formula : C₁₅H₁₇BrN₂O₂

- Mechanism : this compound functions as an acetylcholinesterase inhibitor , increasing acetylcholine levels in the synaptic cleft. This action enhances cholinergic transmission, promoting bladder contraction and facilitating urination post-surgery.

Biological Activities

- Cholinergic Effects : The primary biological activity of this compound is its cholinergic effect, which acts on muscarinic receptors to stimulate bladder activity .

- Antimicrobial Potential : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi, although this area requires further investigation.

- Interactions with Biological Systems : Research indicates that this compound may interact with various receptors beyond muscarinic types, potentially broadening its therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to other cholinergic agents:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C₁₅H₁₇BrN₂O₂ | Cholinergic; used for urinary retention post-surgery |

| Neostigmine | C₁₂H₁₄N₂O₁₁ | Reversible acetylcholinesterase inhibitor; myasthenia gravis treatment |

| Pyridostigmine | C₁₂H₁₈N₂O₁₁ | Similar to neostigmine; longer duration of action |

| Physostigmine | C₁₂H₁₅N₃O₄ | Natural alkaloid; crosses blood-brain barrier |

Postoperative Urinary Retention

A clinical study published in JAMA evaluated the efficacy of this compound in treating established postoperative urinary retention. The findings indicated that this compound was effective in enhancing bladder activity compared to other cholinergic agents, demonstrating a favorable safety profile with fewer side effects than alternatives like physostigmine .

Future Research Directions

The current understanding of this compound's biological activity suggests several avenues for future research:

- Expanded Therapeutic Applications : Investigating its potential use in treating other conditions associated with cholinergic dysfunction.

- Mechanistic Studies : Further elucidation of its interactions with various receptor types could provide insights into additional therapeutic targets.

- Safety and Efficacy Trials : Comprehensive clinical trials to assess long-term safety and effectiveness in diverse patient populations.

Q & A

Basic Research Questions

Q. What is the molecular structure and IUPAC name of Benzpyrinium bromide, and how does its structure influence its pharmacological activity?

this compound (CAS 587-46-2) has the molecular formula C₁₅H₁₇BrN₂O₂ and the IUPAC name 3-[[(Dimethylamino)carbonyl]oxy]-1-(phenylmethyl)pyridinium bromide . Its structure includes a quaternary ammonium group and a dimethylcarbamate moiety, which enhances stability against hydrolysis, prolonging its cholinesterase inhibitory activity . The benzyl group at the pyridinium nitrogen improves lipid solubility, facilitating interaction with acetylcholinesterase at neuromuscular junctions .

Q. What is the mechanism of action of this compound as a cholinesterase inhibitor, and how does it compare to other carbamate derivatives?

this compound reversibly inhibits acetylcholinesterase by carbamylating the enzyme’s active site. The dimethyl substitution on the carbamate group increases its resistance to hydrolysis, prolonging its inhibitory effect compared to simpler carbamates like neostigmine . Researchers should validate enzyme inhibition using in vitro assays (e.g., Ellman’s method) with controlled pH (7.4) and temperature (37°C) to mimic physiological conditions .

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing the purity and stability of this compound in experimental settings?

- Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column, as per USP guidelines for quaternary ammonium compounds .

- Stability Studies : Conduct accelerated degradation studies under varied pH (1–9), temperature (40–60°C), and humidity (75% RH). Monitor degradation products via mass spectrometry (LC-MS) to identify hydrolysis byproducts (e.g., dimethylamine derivatives) .

- Structural Confirmation : Employ nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared spectroscopy (FTIR) to verify the carbamate and quaternary ammonium functional groups .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound, such as variable efficacy in animal models?

Discrepancies may arise from differences in experimental design:

- Dosage Variability : Standardize dosing regimens based on molarity (not weight) to account for molecular weight differences between batches .

- Model Selection : Use genetically homogeneous animal cohorts (e.g., Sprague-Dawley rats) and control for confounding factors like baseline cholinesterase activity .

- Data Normalization : Express efficacy as a percentage of baseline enzyme activity, with statistical validation using ANOVA or non-parametric tests for small sample sizes .

Q. What experimental design considerations are critical for studying the degradation kinetics of this compound under physiological conditions?

- Buffer Systems : Use phosphate-buffered saline (PBS, pH 7.4) to simulate bodily fluids. Include control samples with esterase enzymes to assess enzymatic vs. non-enzymatic degradation .

- Sampling Intervals : Collect time-point samples (e.g., 0, 1, 3, 6, 24 hours) and immediately quench reactions with ice-cold acetonitrile to prevent further degradation .

- Temperature Control : Conduct parallel studies at 4°C (storage stability) and 37°C (physiological relevance) to model real-world scenarios .

Q. How should researchers approach synthesizing novel analogs of this compound to enhance selectivity for acetylcholinesterase over butyrylcholinesterase?

- Structural Modifications : Introduce substituents at the pyridinium ring (e.g., electron-withdrawing groups) to alter charge distribution and improve enzyme selectivity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to acetylcholinesterase (PDB ID: 4EY7) vs. butyrylcholinesterase (PDB ID: 1P0I) .

- In Vitro Validation: Compare IC₅₀ values for both enzymes using standardized assays, with donepezil as a positive control for selectivity .

Q. Methodological Resources

- Synthesis Protocols : Refer to The Pharmaceutical Manufacturing Encyclopedia for scalable synthesis routes .

- Pharmacopeial Standards : Follow USP monographs for identity tests (e.g., bromide ion confirmation via silver nitrate precipitation) .

- Data Reporting : Adhere to guidelines in Beilstein Journal of Organic Chemistry for experimental reproducibility, including detailed supplementary materials for compound characterization .

Propiedades

IUPAC Name |

(1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N2O2.BrH/c1-16(2)15(18)19-14-9-6-10-17(12-14)11-13-7-4-3-5-8-13;/h3-10,12H,11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUNVJGEMXODJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974224 | |

| Record name | 1-Benzyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-46-2 | |

| Record name | Benzpyrinium bromide [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZPYRINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0L78YB79M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.